molecular formula C16H14N4O3S B13790140 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- CAS No. 85-67-6

2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-

Cat. No.: B13790140
CAS No.: 85-67-6
M. Wt: 342.4 g/mol
InChI Key: PUFPLSIDSWPRQM-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in textile and paper industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 8-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Widely used in the textile and paper industries for dyeing and printing purposes.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- primarily involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthylamine-7-sulfonic acid
  • 5-Amino-2-naphthalenesulfonic acid
  • 4-Amino-1-naphthalenesulfonic acid

Uniqueness

2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]- is unique due to its specific structural features, including the presence of both amino and sulfonic acid groups, which confer distinct chemical properties. Its vibrant color and stability make it particularly valuable in dyeing applications compared to other similar compounds.

Properties

CAS No.

85-67-6

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

8-amino-5-[(4-aminophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H14N4O3S/c17-10-1-3-11(4-2-10)19-20-16-8-7-15(18)14-9-12(24(21,22)23)5-6-13(14)16/h1-9H,17-18H2,(H,21,22,23)

InChI Key

PUFPLSIDSWPRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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